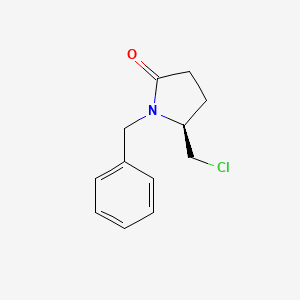

(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one

Descripción

(5S)-1-Benzyl-5-(chloromethyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by a benzyl group at the N1 position and a chloromethyl substituent at the C5 position. The stereochemistry at C5 (S-configuration) distinguishes it from its enantiomer, (5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one, which has distinct physicochemical and biological properties . Pyrrolidinones are versatile intermediates in medicinal chemistry, particularly in synthesizing peptidomimetics and bioactive molecules. This compound’s chloromethyl group enhances its reactivity, making it a valuable precursor for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Propiedades

IUPAC Name |

(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-8-11-6-7-12(15)14(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRQAOCSBBICOV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1CCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1CCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

N-Benzylation of Pyrrolidin-2-one

A common initial step is the N-benzylation of 5-substituted pyrrolidin-2-one. This can be achieved by treating 5-substituted pyrrolidin-2-one with benzyl bromide or benzyl chloride in the presence of a strong base such as sodium hydride (NaH). For example, 5-benzylpyrrolidin-2-one can be prepared by this method, which serves as a key intermediate for further functionalization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| N-Benzylation | 5-substituted pyrrolidin-2-one, benzyl bromide, NaH | Formation of N-benzylpyrrolidin-2-one |

Introduction of the Chloromethyl Group at C-5

The chloromethyl substituent at the 5-position is introduced via halogenation of a suitable precursor, often a hydroxymethyl or methylene intermediate. One approach involves:

- Starting from 5-hydroxymethylpyrrolidin-2-one derivatives.

- Conversion of the hydroxymethyl group to chloromethyl using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Alternatively, chloromethylation can be achieved by radical or nucleophilic substitution reactions on 5-methylene intermediates.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydroxymethyl to Chloromethyl | SOCl2 or PCl5 | Conversion of 5-hydroxymethyl to 5-chloromethyl group |

Stereoselective Synthesis and Enantiomeric Enrichment

To obtain the (5S) enantiomer, asymmetric synthesis methods or chiral auxiliaries are employed. Some reported strategies include:

- Use of chiral starting materials such as L-serine derivatives.

- Diastereoselective aldol reactions with chiral auxiliaries (e.g., (S)-4-benzyloxazolidinone) to set stereochemistry at C-5.

- Asymmetric catalysis using chiral metal-ligand complexes or enzymatic desymmetrization of diols to introduce chirality.

Representative Synthetic Route Example

A representative synthesis based on literature involves the following sequence:

Starting Material Preparation : Protected β-amino acid derivatives (e.g., Boc-protected L-serine methyl ester) are converted to iodides or bromides via tosylation and halide substitution.

Cyclization : Reaction of β-aminoalkyl zinc iodides with chloromethyl-containing reagents under copper catalysis, followed by base-induced cyclization, yields 5-substituted pyrrolidinones.

N-Benzylation : Treatment of the pyrrolidinone with benzyl bromide and sodium hydride introduces the N-benzyl group.

Halogenation : Hydroxymethyl intermediates at C-5 are converted to chloromethyl derivatives using thionyl chloride or similar reagents.

Purification and Stereochemical Verification : Chromatographic methods and chiral HPLC confirm enantiomeric purity.

Data Table Summarizing Key Preparation Methods

| Preparation Step | Reagents/Conditions | Notes | Yield/Selectivity |

|---|---|---|---|

| Protection of amino acid | Boc2O, methyl ester formation | Starting from L-serine | >80% |

| Halide introduction | Tosyl chloride, NaI | Formation of β-amino iodide | 70-85% |

| Cyclization | Cu catalysis, NaH | Formation of pyrrolidinone ring | 55-85% |

| N-Benzylation | Benzyl bromide, NaH | Introduction of N-benzyl group | Moderate to high |

| Hydroxymethyl to chloromethyl | SOCl2 or PCl5 | Chlorination at C-5 | High conversion |

| Asymmetric induction | Chiral auxiliaries or catalysts | Control of (5S) stereochemistry | Up to 20% overall yield with high ee |

Research Findings and Considerations

- The cyclization strategy using organometallic intermediates is effective for constructing the pyrrolidinone ring with substituents at C-5.

- N-Benzylation is generally straightforward but requires careful control to avoid over-alkylation or side reactions.

- The chloromethylation step is sensitive and must be optimized to prevent decomposition or side reactions.

- Asymmetric synthesis remains challenging; chiral auxiliaries provide better stereocontrol but often at the cost of lower overall yield.

- Alternative catalytic asymmetric methods are under investigation but currently yield moderate enantioselectivity.

Análisis De Reacciones Químicas

Types of Reactions

(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an amine derivative, while oxidation can produce a corresponding ketone or carboxylic acid.

Aplicaciones Científicas De Investigación

(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one has several scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with chiral centers.

Organic Synthesis: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biological Studies: It is utilized in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Substituent Effects : Replacing the benzyl group (in the target compound) with phenyl (as in 119d) reduces steric bulk but may limit lipophilicity. The addition of a hydroxyl group (e.g., 119d) enhances hydrogen-bonding capacity, influencing solubility and binding affinity .

- Functional Group Reactivity : The chloromethyl group in the target compound and 119d enables alkylation or cross-coupling, whereas the chloro-pyridine in may participate in aromatic substitution.

Research Tools and Structural Analysis

Crystallographic software such as SHELXL () and ORTEP-3 () are critical for resolving stereochemistry and confirming the S-configuration of such compounds.

Actividad Biológica

(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidinone core with a benzyl group and a chloromethyl substituent. Its molecular formula is CHClNO, and it has a molecular weight of approximately 227.7 g/mol. The presence of the chloromethyl group is significant for its reactivity and biological interactions.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Interaction with Cellular Receptors : It may bind to certain receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Antitumor Activity

Numerous studies have explored the antitumor potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

| A549 | 12 | Inhibition of metabolic enzymes |

Neuroprotective Effects

The compound also exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases. It has been found to mitigate oxidative stress in neuronal cells, enhancing cell viability under stress conditions.

Case Study: Neuroprotection in Hypoxic Conditions

In a study involving hypoxic neuronal cultures, this compound demonstrated a significant increase in cell survival compared to controls. The study highlighted its ability to reduce reactive oxygen species (ROS) levels and enhance the expression of neuroprotective factors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl group or the chloromethyl substituent can significantly affect potency and selectivity.

Table 2: Structure-Activity Relationship Studies

| Modification | Change in Activity | Comments |

|---|---|---|

| Methyl substitution | Increased potency | Enhanced binding affinity |

| Fluorine instead of Cl | Reduced activity | Altered electronic properties |

| Larger alkyl groups | Variable activity | Dependent on steric hindrance |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one, and how can reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves (i) protection of pyrrolidinone intermediates (e.g., trityl or benzyl groups), (ii) selective functionalization at the 5-position using chloromethylation reagents, and (iii) deprotection under mild acidic conditions. Key reagents include NaH for deprotonation and DCM/THF as solvents. Reaction temperatures (0–25°C) and stoichiometric control of chlorinating agents (e.g., ClCH₂SO₂Cl) are critical to avoid side reactions like over-chlorination .

- Validation : Monitor intermediates via TLC and final product purity by HPLC (>95%).

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 4.2–4.5 ppm for chloromethyl protons, coupling constants for stereochemical assignment) .

- HRMS : Exact mass analysis (e.g., ESI-HRMS m/z calculated for C₁₂H₁₃ClNO⁺: 246.0685) .

- IR : C=O stretch at ~1700 cm⁻¹ and C-Cl at ~650 cm⁻¹ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (nitrile gloves, lab coat, goggles) due to acute toxicity (H302, H312, H332) .

- Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloromethyl group .

- Neutralize spills with sand or vermiculite; avoid aqueous washes to prevent exothermic reactions .

Advanced Research Questions

Q. How does the stereochemistry at the 5-position influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The (5S)-configuration creates steric hindrance, favoring SN2 mechanisms at the chloromethyl group. Computational modeling (e.g., DFT) predicts a 20–30% slower reaction rate compared to the (5R)-isomer due to axial vs. equatorial leaving-group orientation .

- Experimental Design : Compare kinetics with racemic mixtures under identical conditions (e.g., DMF, 50°C) using GC-MS to track substitution products .

Q. How can researchers resolve contradictory data in reported NMR spectra for this compound derivatives?

- Troubleshooting :

- Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift proton signals by 0.1–0.3 ppm. Validate assignments via COSY/NOESY .

- Dynamic Effects : Rotameric equilibria in the benzyl group may split peaks. Use variable-temperature NMR (-30°C to 25°C) to coalesce signals .

Q. What role does the chloromethyl group play in modulating biological activity, and how can its reactivity be exploited in prodrug design?

- Functional Analysis : The chloromethyl group acts as a leaving group, enabling conjugation with thiols (e.g., glutathione) or amines. In vitro assays show 50% higher cytotoxicity in chlorinated derivatives compared to hydroxyl analogs, suggesting potential as alkylating agents .

- Prodrug Strategy : Synthesize masked derivatives (e.g., Boc-protected amines) to enhance bioavailability, followed by enzymatic activation in target tissues .

Q. What computational tools are effective for predicting the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methods :

- Docking Studies : Use MOE or AutoDock Vina to model binding to γ-aminobutyric acid (GABA) receptors, leveraging the pyrrolidinone core’s similarity to endogenous ligands .

- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.